![molecular formula C13H21N3O3S B1394647 2-{4-[3-氨基-4-(甲基磺酰基)苯基]-1-哌嗪基}-1-乙醇 CAS No. 1219957-14-8](/img/structure/B1394647.png)

2-{4-[3-氨基-4-(甲基磺酰基)苯基]-1-哌嗪基}-1-乙醇

描述

The compound “2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds involves a two-step reaction. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives are obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gives the final compounds .科学研究应用

检测和分析技术

该方法涉及柱前衍生化和高效液相色谱 (HPLC) 与荧光检测,用于测定人血浆中的 L-368,899(一种非肽催产素受体拮抗剂)。该化合物与 2-{4-[3-氨基-4-(甲基磺酰基)苯基]-1-哌嗪基}-1-乙醇具有相似的结构。该过程包括药物伯氨基的液-液萃取和化学衍生化 (Kline、Kusma 和 Matuszewski,1999 年)。

合成和抗肿瘤活性

进行了哌嗪系列中的叔氨基醇的合成,然后转化为二盐酸盐。研究了这些化合物对肿瘤 DNA 甲基化过程的影响,突出了它们在癌症研究中的潜力。本研究提供了对结构上类似于 2-{4-[3-氨基-4-(甲基磺酰基)苯基]-1-哌嗪基}-1-乙醇的化合物的合成和潜在应用的见解 (Hakobyan 等人,2020 年)。

代谢研究

一项对 Lu AA21004(一种新型抗抑郁药)的研究包括使用人肝微粒体和重组酶进行氧化代谢。这项研究与了解结构上类似化合物的代谢途径相关,包括 2-{4-[3-氨基-4-(甲基磺酰基)苯基]-1-哌嗪基}-1-乙醇 (Hvenegaard 等人,2012 年)。

共轭加成和立体定向重排

该研究详细介绍了通过氨基醇与乙烯基砜的共轭加成合成取代吡咯烷。该过程涉及立体定向重排,提供了一种合成各种杂环的途径,该途径可以扩展到合成 2-{4-[3-氨基-4-(甲基磺酰基)苯基]-1-哌嗪基}-1-乙醇 等化合物 (Back、Parvez 和 Zhai,2003 年)。

作用机制

Target of Action

The primary targets of this compound are the Cyclooxygenase (COX) enzymes , specifically COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Mode of Action

The compound interacts with its targets by inhibiting the COX enzymes, particularly COX-2 . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation . Some derivatives of this compound have also been found to release moderate amounts of nitric oxide (NO), which can decrease the side effects associated with selective COX-2 inhibitors .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of these inflammatory mediators, thereby reducing inflammation .

Pharmacokinetics

This reaction is exothermic and the heat evolved per mole of amine in a neutralization is largely independent of the strength of the amine as a base .

Result of Action

The primary result of the compound’s action is a reduction in inflammation. By inhibiting the COX enzymes and decreasing the production of prostaglandins, the compound effectively reduces inflammation . Additionally, the release of NO by some derivatives of this compound can help to decrease the side effects associated with selective COX-2 inhibitors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s ability to neutralize acids . Furthermore, the compound’s efficacy can be influenced by factors such as the presence of other substances that may interact with it, and the physiological state of the individual taking the compound.

属性

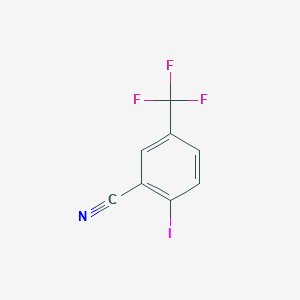

IUPAC Name |

2-[4-(3-amino-4-methylsulfonylphenyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3S/c1-20(18,19)13-3-2-11(10-12(13)14)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEQEQXIMNNPIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)N2CCN(CC2)CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

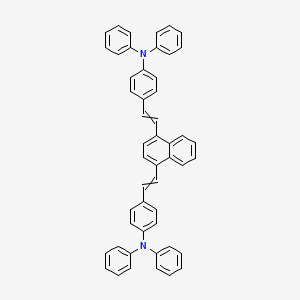

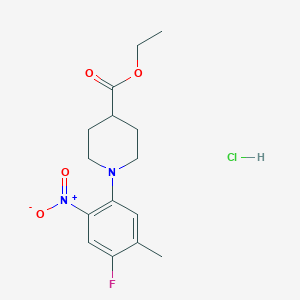

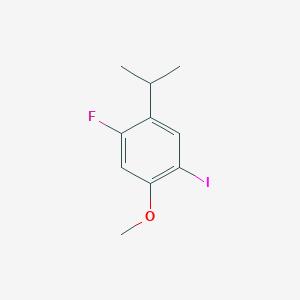

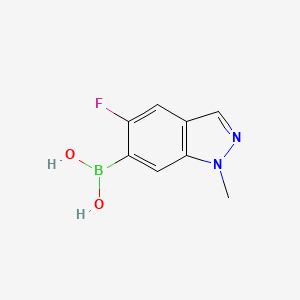

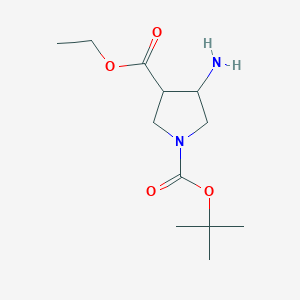

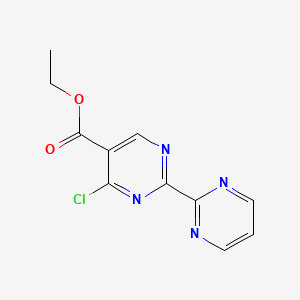

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

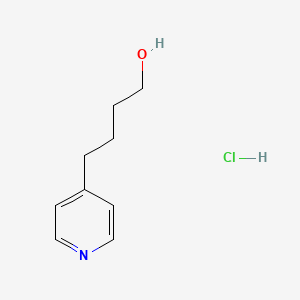

![3-{4-[(3,4-Difluorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B1394569.png)

![1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B1394575.png)

![2-Fluoro-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1394577.png)

![Tert-butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1394579.png)